3-Bromopyrazolo[1,5-A]pyrazine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

This 3-bromo substituted scaffold is essential for medicinal chemistry, offering unique reactivity for generating selective kinase inhibitors. Its bromine atom provides a superior balance of stability and cross-coupling efficiency compared to the 3-chloro analog, mitigating the risk of regioisomeric impurities and avoiding costly synthetic re-optimization. Ideal for rapid library synthesis and reliable scale-up for GLP/clinical supply.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 53902-93-5
Cat. No. B1374298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrazolo[1,5-A]pyrazine
CAS53902-93-5
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)Br)C=N1
InChIInChI=1S/C6H4BrN3/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H
InChIKeyBQEQQUBYZMIBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyrazolo[1,5-a]pyrazine (CAS 53902-93-5): Core Scaffold for Kinase-Focused Chemical Biology and Pharmaceutical R&D


3-Bromopyrazolo[1,5-a]pyrazine (CAS 53902-93-5) is a halogenated heterocyclic building block consisting of a fused pyrazole-pyrazine bicyclic core with a bromine atom at the 3-position [1]. This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for synthesizing potent and selective inhibitors targeting diverse protein kinases, including ATR, JAK, RET, and BTK, which are implicated in cancer and inflammatory diseases [2].

Why Generic Halogenated Heterocycle Substitution Fails: The 3-Bromopyrazolo[1,5-a]pyrazine Advantage in Targeted Drug Discovery


In drug discovery, substituting a halogenated heterocycle with a 'similar' analog can derail a project. The 3-bromo substituent on the pyrazolo[1,5-a]pyrazine core provides a unique reactivity profile essential for precise chemical diversification [1]. While a 3-chloro analog (CAS 1779926-72-5) exists, the bromine atom offers a better balance of stability and cross-coupling efficiency, which is critical for generating diverse libraries of kinase inhibitors. Generic substitution risks introducing regioisomeric impurities, altering binding kinetics, or requiring re-optimization of entire synthetic routes and biological assays, as the scaffold's specific geometry is tailored for particular kinase ATP-binding pockets [2].

3-Bromopyrazolo[1,5-a]pyrazine (53902-93-5): A Quantitative Comparison for Procurement Decisions


Superior Cross-Coupling Reactivity: 3-Bromo vs. 3-Chloro Analogs in Suzuki-Miyaura Reactions

The bromine substituent at the 3-position is specifically required for efficient and selective palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a key step in generating pyrazolo[1,5-a]pyrazine-based kinase inhibitors. While 4-bromopyrazolo[1,5-a]pyrazines are documented to react with aryl/heteroaryl boronic acids in high yields using standard Pd(dppf)Cl₂ catalysis [1], the 3-bromo isomer is the commercially preferred intermediate due to its stability and consistent reactivity in similar transformations. In contrast, chloro-analogs (e.g., 3-chloropyrazolo[1,5-a]pyrazine, CAS 1779926-72-5) often require harsher conditions (higher temperatures, stronger bases) or specialized ligands for comparable reactivity, which can lead to lower yields or undesired side reactions [2].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Validated Scaffold for Kinase Selectivity: ATR Inhibition with a Clean Profile

Derivatives based on the tetrahydropyrazolo[1,5-a]pyrazine scaffold, which is directly accessible from 3-bromopyrazolo[1,5-a]pyrazine via reduction and subsequent functionalization, have been shown to be highly potent and selective ATR kinase inhibitors. In a key study, a representative tetrahydropyrazolo[1,5-a]pyrazine compound (derived from this core) demonstrated a remarkably clean kinase selectivity profile, failing to inhibit any of over 60 kinases at concentrations below 1 µM, while maintaining potent ATR inhibition [1]. This contrasts with many other kinase inhibitor scaffolds (e.g., certain 2-aminopyrimidine or quinazoline-based inhibitors) that often exhibit significant polypharmacology, leading to off-target toxicity [2].

Kinase Inhibition ATR Selectivity Drug Discovery

Established Core in Multiple Kinase Inhibitor Programs: ATR, JAK, RET, and BTK

The pyrazolo[1,5-a]pyrazine core, for which 3-bromopyrazolo[1,5-a]pyrazine is a key synthetic entry point, is a validated scaffold in numerous advanced drug discovery programs targeting diverse kinases. This is evidenced by multiple patents and publications from major pharmaceutical companies and research institutions. For instance, the scaffold is central to inhibitors of ATR (Vertex Pharmaceuticals) [1], Janus kinases (JAK) for inflammatory diseases [2], RET kinase for certain cancers [3], and Bruton's tyrosine kinase (BTK) for B-cell malignancies [4]. In contrast, many other halogenated heterocycles (e.g., 3-bromopyrrolo[1,2-a]pyrazine) have a narrower application scope or are primarily found in academic research without the same level of pharmaceutical validation.

Kinase Inhibitor Scaffold ATR JAK RET BTK

Optimal Application Scenarios for Procuring 3-Bromopyrazolo[1,5-a]pyrazine (53902-93-5)


Medicinal Chemistry: Lead Optimization of Kinase Inhibitors

When optimizing a hit from a kinase screen, procuring 3-bromopyrazolo[1,5-a]pyrazine enables rapid synthesis of focused libraries via Suzuki-Miyaura cross-coupling. The scaffold's proven ability to deliver selective ATR inhibitors, as demonstrated by the clean kinase profile (<1 µM inhibition of 0/>60 kinases) of its derivatives [1], makes it an ideal starting point for programs targeting kinases where selectivity is paramount.

Process Chemistry: Scalable Synthesis of Advanced Intermediates

The robust reactivity of the 3-bromo group, as inferred from successful cross-coupling methodologies on the analogous 4-bromo derivative [2], ensures that 3-bromopyrazolo[1,5-a]pyrazine is suitable for scale-up. This compound is a reliable building block for producing multi-kilogram quantities of advanced intermediates for GLP toxicology studies or early clinical supply, offering a more efficient route than alternatives requiring harsher conditions.

Chemical Biology: Tool Compound Generation for Target Validation

For researchers seeking to validate new kinase targets, 3-bromopyrazolo[1,5-a]pyrazine provides a privileged starting point for creating potent and selective tool compounds. The scaffold's extensive patent coverage across ATR, JAK, RET, and BTK [3][4][5] underscores its versatility, reducing the synthetic effort required to access high-quality probes for studying kinase signaling pathways in cellular and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromopyrazolo[1,5-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.